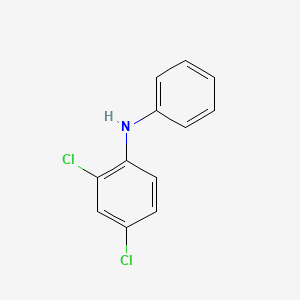

2,4-dichloro-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQKGHMNRXSQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloro N Phenylaniline

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2,4-dichloro-N-phenylaniline have relied on fundamental organic reactions, including electrophilic and nucleophilic aromatic substitutions, reductive aminations, and condensation reactions. These routes, while foundational, often require harsh reaction conditions and may present challenges in terms of selectivity and yield.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution represents a primary strategy for the introduction of chloro groups onto an aromatic ring. In the context of synthesizing 2,4-dichloro-N-phenylaniline, this can be envisioned through the direct chlorination of N-phenylaniline (diphenylamine). However, the directing effects of the amine group can lead to a mixture of ortho- and para-substituted products, and controlling the degree of chlorination to achieve the desired 2,4-dichloro substitution pattern can be challenging.

A more controlled approach involves the chlorination of a protected aniline (B41778) derivative, such as acetanilide, followed by hydrolysis. semanticscholar.org For instance, the chlorination of aniline itself can lead to the formation of 2,4,6-trichloroaniline (B165571). libretexts.org A study on the chlorination of aniline salt in chloroform (B151607) suggested a reaction mechanism and examined the reaction kinetics, indicating that the rate of formation of 2,4,6-trichloroaniline is significantly faster than that of 2,6-dichloroaniline. libretexts.org

Another classical route involves a multi-step process starting from a substituted aniline where the para position is blocked to direct chlorination to the ortho positions, followed by deprotection.

| Starting Material | Chlorinating Agent | Key Steps | Product | Reference |

| Acetanilide | Chlorine | Chlorination, Hydrolysis | 2,4-Dichloroaniline (B164938) | semanticscholar.org |

| Aniline | Chlorine | Direct Chlorination | 2,4,6-Trichloroaniline | libretexts.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. A plausible route for the synthesis of a precursor to 2,4-dichloro-N-phenylaniline involves the reaction of a suitably substituted nitrobenzene (B124822) with aniline. For example, 2,4-dichloronitrobenzene, with its nitro group activating the ring towards nucleophilic attack, could theoretically react with aniline. The resulting nitrodiphenylamine intermediate would then require reduction of the nitro group to the corresponding amine to yield 2,4-dichloro-N-phenylaniline. High pressure can be utilized to accelerate the nucleophilic substitution reactions of aromatic halides with amines. rsc.org

Reductive Amination Strategies

Reductive amination provides a method for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. In principle, 2,4-dichloro-N-phenylaniline could be synthesized by the reductive amination of a dichlorinated aldehyde or ketone with aniline. For example, the reaction of 2,4-dichlorobenzaldehyde (B42875) with aniline would form an imine intermediate, which is then reduced to the target secondary amine. Various catalytic systems have been developed for the reductive amination of aldehydes with anilines. wikipedia.org

Condensation Reactions for N-Phenylaniline Formation

The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-nitrogen bonds, providing a direct method for the synthesis of diarylamines. byjus.comorganic-chemistry.orgresearchgate.netwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine at high temperatures. byjus.comorganic-chemistry.org For the synthesis of 2,4-dichloro-N-phenylaniline, this would entail the reaction of a 2,4-dihaloaniline with a phenyl halide, or a phenylamine with a 1,2,4-trihalobenzene, in the presence of a copper catalyst. Traditional Ullmann reactions often require harsh conditions and stoichiometric amounts of copper, though modern modifications have been developed. byjus.com The mechanism involves the formation of an active copper(I) species which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination. organic-chemistry.org

Modern and Sustainable Synthesis Paradigms

Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and sustainable methods. Catalytic processes, in particular, have revolutionized the formation of carbon-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.

Catalytic Synthesis Innovations

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines. rsc.orgacsgcipr.orgbeilstein-journals.org This reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines, including anilines. rsc.orgacsgcipr.org The synthesis of 2,4-dichloro-N-phenylaniline via this method would involve the coupling of a 1-halo-2,4-dichlorobenzene (e.g., 1-bromo-2,4-dichlorobenzene (B72097) or 1-iodo-2,4-dichlorobenzene) with aniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. acsgcipr.org The development of various generations of catalyst systems with increasingly sophisticated ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates under mild conditions. acsgcipr.org

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Reference |

| 1-Bromo-2,4-dichlorobenzene | Aniline | Palladium / Phosphine Ligand | Buchwald-Hartwig Amination | rsc.orgacsgcipr.org |

| 2,4-Dichloroiodobenzene | Aniline | Copper | Ullmann Condensation | byjus.comorganic-chemistry.org |

Green Chemistry Principles in Synthetic Design

The design of synthetic routes for 2,4-dichloro-N-phenylaniline is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.

Eliminating solvents from chemical reactions is a key green chemistry objective, as solvents often contribute significantly to chemical waste and environmental impact. While many catalytic reactions are performed in solution, research efforts are directed towards developing solvent-free conditions. For example, straightforward solvent-free heterogeneous palladium-catalyzed methods have been developed for the synthesis of arylamines via dehydrogenative alkylation. acs.org Applying such principles to the synthesis of 2,4-dichloro-N-phenylaniline could involve solid-state reactions or reactions that proceed in a melt of the reactants, thereby drastically reducing the process's environmental footprint.

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.comjocpr.com A reaction with high atom economy incorporates a maximum number of atoms from the reactants into the final product, minimizing waste. jocpr.com

While cross-coupling reactions like the Buchwald-Hartwig amination can have high chemical yields, their atom economy can be compromised by the use of stoichiometric bases and the generation of inorganic salt byproducts. In contrast, certain reaction types are inherently more atom-economical. For example, the acceptorless dehydrogenative aromatization catalyzed by Au–Pd/TiO₂ nanoparticles is highly atom-economical, as it combines substrates and releases only molecular hydrogen and ammonia (B1221849). nih.gov Another strategy to improve atom economy involves the use of diaryliodonium salts in tandem C-H/N-H arylation reactions, where both aryl groups of the reagent are incorporated into the product, preventing the waste of an iodoarene byproduct. acs.org Designing a synthetic route for 2,4-dichloro-N-phenylaniline with a high degree of atom economy is a critical goal for sustainable chemical manufacturing.

| Reaction Type | Key Feature | Byproducts | Atom Economy Assessment |

|---|---|---|---|

| Addition Reactions (e.g., Diels-Alder) | All reactant atoms are incorporated into the product. | None (ideally) | Excellent (approaches 100%) primescholars.com |

| Acceptorless Dehydrogenative Coupling | Forms C-N bonds by removing H₂. | H₂, NH₃ | Very High nih.gov |

| Cross-Coupling (e.g., Buchwald-Hartwig) | Forms C-N bond with elimination of a salt. | Inorganic salts (from base and halide) | Moderate to Good (dependent on reactants) |

| Wittig Reaction | Creates a C=C bond from a carbonyl and a phosphonium (B103445) ylide. | Triphenylphosphine oxide | Poor (large byproduct molecule) primescholars.com |

Waste Minimization Strategies

In the synthesis of 2,4-dichloro-N-phenylaniline, waste minimization is a critical aspect of sustainable manufacturing. Strategies primarily focus on the reduction of solvent waste, efficient use of catalysts, and minimizing the formation of byproducts.

One significant area of waste reduction is the implementation of solvent recycling programs. Advanced membrane technologies, such as organic solvent nanofiltration (OSN) and pervaporation, offer efficient and cost-effective methods for the purification and recycling of solvents used in the synthesis process. These techniques can separate solvents from reaction mixtures at a molecular level, allowing for their reuse and significantly reducing the volume of liquid waste generated.

Furthermore, in copper-catalyzed Ullmann-type reactions, another viable synthetic route, the use of biomass-derived ligands and the formation of recoverable azeotropes with water can significantly reduce the environmental impact. This approach minimizes the reliance on volatile organic solvents and facilitates easier product isolation and solvent recovery.

Strategies for waste minimization in the synthesis of 2,4-dichloro-N-phenylaniline are summarized in the table below.

| Strategy | Description | Key Benefits |

| Solvent Recycling | Utilization of membrane technologies like organic solvent nanofiltration (OSN) and pervaporation to purify and reuse solvents. | Reduces solvent consumption and liquid waste volume. |

| Heterogeneous Catalysis | Employment of catalysts immobilized on solid supports (e.g., chitosan, magnetic nanoparticles) for easy separation and reuse. | Minimizes catalyst waste, reduces contamination of the final product, and lowers costs. |

| Biomass-Derived Ligands and Solvents | Use of renewable resources, such as furfuryl alcohol as a ligand in Ullmann reactions, which can form recoverable azeotropes with water. | Decreases reliance on petrochemicals and simplifies solvent recovery. |

| Process Optimization | Fine-tuning reaction conditions (temperature, pressure, reactant ratios) to maximize product yield and minimize byproduct formation. | Increases process efficiency and reduces the need for extensive purification steps. |

Optimization of Reaction Parameters and Process Scale-Up

The successful transition from laboratory-scale synthesis to industrial production of 2,4-dichloro-N-phenylaniline hinges on the meticulous optimization of reaction parameters and careful consideration of process scale-up.

Reaction Kinetics and Process Control

Understanding the reaction kinetics of the chosen synthetic route is fundamental for process control and optimization. For the Buchwald-Hartwig amination, a prevalent method for C-N bond formation, kinetic studies of related aryl amines have provided valuable insights. For instance, the amination of 4-fluorochlorobenzene with trifluoroethylamine was found to be zeroth order in the aryl halide and the phosphine ligand, but first order in the amine and the palladium phenoxide complex, which was identified as the catalyst resting state nih.gov. This suggests that the concentration of the amine and the active catalyst species are critical parameters to monitor and control.

A proposed rate law for a similar Buchwald-Hartwig amination is:

Rate = k[Amine][Pd-complex]

Where:

k is the rate constant

[Amine] is the concentration of the amine

[Pd-complex] is the concentration of the active palladium catalyst

Process control in a scalable synthesis involves the real-time monitoring of these critical parameters. The use of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry, integrated into a continuous flow system, allows for immediate feedback and adjustment of reaction conditions to maintain optimal performance and ensure product quality nih.govrsc.org.

Key process control parameters for the synthesis of 2,4-dichloro-N-phenylaniline are outlined in the table below.

| Parameter | Importance | Control Method |

| Temperature | Affects reaction rate and selectivity. | Automated heating and cooling systems with feedback control. |

| Pressure | Can influence reaction rates, especially in reactions involving gaseous reagents. | Pressure regulators and continuous monitoring. |

| Reactant Concentration | Directly impacts the reaction rate as per the kinetic rate law. | Precise dosing pumps and in-line concentration monitoring. |

| Catalyst Loading | A critical factor for reaction efficiency and cost. | Accurate initial weighing and monitoring of catalyst activity over time. |

| Residence Time (in flow reactors) | Determines the extent of reaction. | Controlled by adjusting the flow rate and reactor volume. |

Reactor Design Considerations for Scalable Synthesis

The choice of reactor is a critical factor in the scalable synthesis of 2,4-dichloro-N-phenylaniline. While traditional batch reactors are still in use, modern reactor technologies offer significant advantages in terms of safety, efficiency, and scalability.

Continuous flow reactors, including microreactors and continuously stirred tank reactors (CSTRs), are increasingly being adopted for the synthesis of fine chemicals nih.govresearchgate.net. These reactors offer superior heat and mass transfer compared to batch reactors, which is particularly important for exothermic reactions like the Buchwald-Hartwig amination nih.gov. The small internal dimensions of microreactors provide a high surface-area-to-volume ratio, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions and reduced yields. For larger scale production, continuously stirred tank reactors can be used in series to mimic the plug-flow characteristics of a microreactor while accommodating higher throughput cardiff.ac.uk.

Microwave reactors have also emerged as a valuable tool for accelerating reaction rates in the synthesis of related heterocyclic compounds researchgate.net. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.

The table below compares different reactor types for the synthesis of 2,4-dichloro-N-phenylaniline.

| Reactor Type | Advantages | Disadvantages | Suitability for Scale-Up |

| Batch Reactor | Simple to set up and operate for smaller scales. | Poor heat and mass transfer, potential for hot spots, less safe for highly exothermic reactions. | Moderate, requires careful engineering for larger volumes. |

| Continuous Flow Reactor (Microreactor) | Excellent heat and mass transfer, precise control over reaction parameters, enhanced safety. | Prone to clogging with solid precipitates, lower throughput for a single unit. | High, can be scaled out by running multiple reactors in parallel. |

| Continuously Stirred Tank Reactor (CSTR) | Good mixing and temperature control, can handle slurries. | Broader residence time distribution compared to plug flow reactors. | High, can be used individually or in series for large-scale production. |

| Microwave Reactor | Rapid and uniform heating, significantly reduced reaction times. | Limited scalability for large volumes, potential for non-uniform heating in larger reactors. | Moderate, best suited for lab to pilot scale. |

Reactivity, Transformation Pathways, and Mechanistic Studies of 2,4 Dichloro N Phenylaniline

Fundamental Reactivity Patterns

The reactivity of 2,4-dichloro-N-phenylaniline is governed by the interplay of its constituent functional groups: a secondary arylamine (diphenylamine core), a dichlorinated benzene (B151609) ring, and an unsubstituted phenyl ring. These features provide multiple sites for chemical transformations, including reactions on the aromatic rings, the nitrogen atom, and intramolecular cyclizations.

The orientation of electrophilic aromatic substitution on 2,4-dichloro-N-phenylaniline is directed by the combined electronic effects of the substituents on both aromatic rings.

Dichlorinated Phenyl Ring: This ring contains two chlorine atoms and a phenylamino (B1219803) (-NHPh) group. The phenylamino group is a powerful activating group and is ortho, para-directing. The chlorine atoms are deactivating but are also ortho, para-directors. The position para to the amino group is blocked by a chlorine atom. The positions ortho to the amino group are C-3 and C-5. The C-3 position is sterically hindered by the adjacent chlorine at C-4. Therefore, electrophilic attack is most likely directed to the C-5 position, which is ortho to the strongly activating amino group and meta to both chlorine atoms.

Unsubstituted Phenyl Ring: This ring is activated by the nitrogen atom of the amino bridge. The effect is weaker than a primary amino group but still directs electrophiles to the ortho and para positions. Consequently, substitution is expected at the C-2' and C-4' positions of this ring.

| Ring | Activating/Deactivating Group(s) | Predicted Position(s) of Electrophilic Substitution | Rationale |

| Dichlorinated Phenyl | -NHPh (Activating, o,p-directing)-Cl (Deactivating, o,p-directing) | C-5 | Strongly activated and directed ortho by the -NHPh group. Less sterically hindered than C-3. |

| Unsubstituted Phenyl | -NH- (Activating, o,p-directing) | C-4' (para)C-2' (ortho) | Activated and directed by the amine bridge. The para position is typically favored due to less steric hindrance. |

The aniline (B41778) moiety in 2,4-dichloro-N-phenylaniline is susceptible to oxidation. Studies on the closely related compound, 2,4-dichloroaniline (B164938), provide significant insight into these transformation pathways. The electrochemical oxidation of 2,4-dichloroaniline in an acetonitrile (B52724) solution proceeds via a mechanism first described by Bacon and Adams. researchgate.net

This process involves an initial one-electron oxidation to form a radical cation, which then dimerizes. A key feature of this reaction for 4-substituted anilines is the elimination of the substituent at the para position (in this case, a chloride ion) during the dimerization step. researchgate.net This eliminated chloride ion is subsequently oxidized to elemental chlorine, which then acts as an electrophile, substituting the free ortho position of another chloroaniline molecule. This leads to the formation of oxidized, chlorinated 4-aminodiphenylamine structures. researchgate.net Head-to-head coupling to form azobenzene-type compounds is considered a negligible pathway. researchgate.net

Enzymatic oxidation is also a relevant pathway. For instance, chloride peroxidase can catalyze the N-oxidation of 4-chloroaniline (B138754) to produce 4-chloronitrosobenzene, with 4-chlorophenylhydroxylamine (B1217613) identified as an intermediate. nih.gov This indicates that the nitrogen atom itself is a primary site for oxidative attack.

| Reactant | Oxidation Method | Key Products/Intermediates | Reference |

| 2,4-Dichloroaniline | Electrochemical | Oxidized chlorinated 4-aminodiphenylamines | researchgate.net |

| 4-Chloroaniline | Enzymatic (Chloride Peroxidase) | 4-Chloronitrosobenzene, 4-Chlorophenylhydroxylamine | nih.gov |

Specific reduction pathways for 2,4-dichloro-N-phenylaniline are not extensively documented. However, based on the general chemistry of arylamines and haloarenes, several transformations can be anticipated. The aromatic rings are generally resistant to reduction and would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a dissolving metal reduction (Birch reduction).

A more synthetically useful transformation involves the diazotization of the amine functionality. Although 2,4-dichloro-N-phenylaniline is a secondary amine, derivatization followed by cleavage could yield a primary aniline that can be converted to a diazonium salt. These salts are highly versatile intermediates. For example, treatment of an aryldiazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂) results in reductive deamination, replacing the diazo group with a hydrogen atom. This sequence allows for the strategic removal of an amino group after it has been used to direct other substitutions.

The secondary amine nitrogen in 2,4-dichloro-N-phenylaniline is a nucleophilic center and a key site for derivatization.

N-Acylation: The nitrogen can be readily acylated by reacting it with acid chlorides or anhydrides. For example, reaction with chloroacetyl chloride in the presence of a base would yield the corresponding N-acyl derivative, N-(chloroacetyl)-2,4-dichloro-N-phenylaniline. researchgate.netgoogle.com This reaction is often used as a protective strategy or to synthesize precursors for more complex molecules. derpharmachemica.com

N-Sulfonylation: Reaction with sulfonyl chlorides, such as 2,4-dichlorobenzenesulfonyl chloride, in the presence of a base leads to the formation of a stable sulfonamide, 2,4-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide. nih.gov Sulfonamides are important structural motifs in medicinal chemistry.

N-Alkylation/N-Arylation: The nitrogen can also undergo alkylation or further arylation, although these reactions can be more challenging with diarylamines compared to primary amines.

The diphenylamine (B1679370) core structure of 2,4-dichloro-N-phenylaniline is a well-established precursor for the synthesis of important nitrogen and sulfur-containing tricyclic heterocycles.

Phenothiazine (B1677639) Synthesis: The most common method for synthesizing the phenothiazine core is the reaction of a diphenylamine with elemental sulfur at high temperatures, often with a catalytic amount of iodine. nahrainuniv.edu.iqdtic.miljocpr.com Applying this reaction to 2,4-dichloro-N-phenylaniline would be expected to yield a dichlorophenothiazine derivative.

Carbazole Synthesis: Carbazole derivatives can be formed from diphenylamines through intramolecular C-C bond formation. This can be achieved through several methods, including high-temperature cyclodehydrogenation over a platinum or palladium catalyst or, more commonly in modern synthesis, through palladium-catalyzed intramolecular C-H arylation. google.comnih.gov For example, palladium-catalyzed reactions of o-iodoaniline derivatives with other aryl compounds can lead to N-arylated intermediates that cyclize in situ to form carbazoles. nih.govorganic-chemistry.org The synthesis of 6,8-dichloro-1,2-dimethylcarbazole from 2,4-dichloro-6-iodoaniline (B79478) demonstrates the viability of this pathway for chlorinated precursors. nih.gov

| Precursor Type | Reagent(s) | Product Heterocycle | Method |

| Diphenylamine | Sulfur, Iodine (catalyst) | Phenothiazine | Thermal Fusion dtic.miljocpr.com |

| Diphenylamine | Pd Catalyst, Heat | Carbazole | Intramolecular C-H Arylation/Dehydrogenation google.comnih.gov |

| 2-Chloro-N-(2-vinyl)aniline | Pd Catalyst, Ligand | Carbazole, Indole, Acridine, etc. | Ligand-Controlled Cyclization nih.gov |

Detailed Mechanistic Investigations

The most detailed mechanistic studies related to the reactivity of the 2,4-dichloroaniline core involve its electrochemical oxidation. The transformation is understood to follow the Bacon-Adams mechanism . researchgate.net

The key steps of this proposed mechanism are:

Initial Oxidation: The process begins with a one-electron oxidation of the aniline molecule at the anode to form a radical cation.

Radical Coupling (Dimerization): Two radical cations couple, primarily through a "tail-to-tail" linkage (N-C4') to form a dimeric dicationic intermediate.

Deprotonation and Elimination: The intermediate undergoes rapid deprotonation. Crucially, for 4-haloanilines, the halogen at the C-4 position is eliminated as a halide ion (Cl⁻). This step re-aromatizes one of the rings, forming a 4-amino-diphenylamine derivative.

Halogen Oxidation and Re-substitution: The eliminated chloride ion (Cl⁻) is oxidized at the electrode surface to form elemental chlorine (Cl₂).

Electrophilic Aromatic Substitution: The newly formed chlorine acts as an electrophile and reacts with another molecule of the starting chloroaniline or the dimerized product, typically at an activated, vacant ortho position.

This mechanism explains the formation of more highly chlorinated dimeric products observed during the controlled potential electrolysis of 2,4-dichloroaniline. researchgate.net

Structural investigations of derivatives also provide mechanistic insight. In the crystal structure of 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide, the conformation of the N-H bond is syn with respect to the ortho-chlorine atoms on both the aniline and sulfonyl rings, and an intramolecular N-H···Cl hydrogen bond is observed. The C—SO₂—NH—C torsion angle was determined to be -51.98°. nih.gov Such data are crucial for understanding the conformational preferences and non-covalent interactions that can influence the reactivity and biological activity of these molecules.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for reactions involving 2,4-dichloro-N-phenylaniline are not widely documented. However, analogies can be drawn from related compounds. For instance, the kinetics of photochemical reactions of chloroanilines have been studied. While specific rate constants for 2,4-dichloro-N-phenylaniline are not available, studies on similar molecules can provide insights into reaction orders and activation energies for processes like photodecomposition or reactions with other chemical species.

Understanding the thermodynamics of its reactions, such as heats of reaction and equilibrium constants, is crucial for predicting the spontaneity and extent of transformations. For example, the formation of Schiff bases from 2,4-dichloroaniline has been investigated, and such data can offer a basis for estimating the thermodynamic feasibility of similar reactions involving the N-phenyl derivative nih.gov.

Transition State Analysis and Reaction Pathway Mapping

Spectroscopic Probes for Reaction Intermediates

The identification of transient intermediates is key to understanding reaction mechanisms. Spectroscopic techniques are invaluable for this purpose. While there is no specific information available regarding the use of spectroscopic probes for reaction intermediates of 2,4-dichloro-N-phenylaniline, general principles of physical organic chemistry suggest that techniques like flash photolysis coupled with UV-Vis or transient absorption spectroscopy could be used to detect short-lived species in photochemical reactions. Similarly, NMR and EPR spectroscopy could be employed to characterize radical or ionic intermediates formed during its transformations.

Photochemical and Radiolytic Transformations

The presence of aromatic rings and chlorine atoms in 2,4-dichloro-N-phenylaniline suggests that it is likely susceptible to photochemical and radiolytic transformations.

Photoreactivity in Solution and Solid State

The photoreactivity of chlorinated aromatic compounds is a subject of significant environmental interest. In solution, irradiation with UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating aryl radicals. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, dimerization, or reaction with oxygen to form hydroxylated products. The specific pathways and quantum yields for these processes in 2,4-dichloro-N-phenylaniline have not been reported. In the solid state, the photoreactivity might be different due to the restricted mobility of the molecules and the influence of the crystal lattice.

Degradation Under UV Irradiation

The degradation of chloroanilines under UV irradiation, often in the presence of a photocatalyst like titanium dioxide (TiO2), has been investigated researchgate.net. These studies show that the degradation proceeds via the generation of highly reactive hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization to carbon dioxide, water, and inorganic acids. While this data pertains to 2,4-dichloroaniline, similar mechanisms are expected to operate in the UV-induced degradation of 2,4-dichloro-N-phenylaniline researchgate.net.

Table 1: Hypothetical UV Degradation Products of 2,4-Dichloro-N-phenylaniline

| Putative Product | Formation Pathway |

| Chloro-hydroxy-N-phenylaniline | Hydroxylation of the dichlorinated ring |

| Dichloro-N-(hydroxyphenyl)aniline | Hydroxylation of the phenyl ring |

| Monochloro-N-phenylaniline | Reductive dechlorination |

| Phenazine derivatives | Intramolecular cyclization and oxidation |

This table is illustrative and based on general principles of photodegradation of related compounds.

Interactions with Other Chemical Species (e.g., Complexation)

The nitrogen atom in the amine group of 2,4-dichloro-N-phenylaniline possesses a lone pair of electrons, making it a potential ligand for metal ions. The formation of metal complexes with anilines is well-known researchgate.net. The strength and nature of this complexation would depend on the metal ion, the solvent, and the steric hindrance around the nitrogen atom.

Furthermore, the aromatic rings can participate in π-π stacking interactions with other aromatic molecules. These non-covalent interactions can influence the compound's physical properties and its behavior in condensed phases. The formation of Schiff bases through the reaction of the amine group with aldehydes or ketones is another important interaction, leading to the formation of new C=N bonds nih.gov.

Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro N Phenylaniline and Its Derivatives

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. In the analysis of aniline (B41778) derivatives, LC-MS/MS provides high sensitivity and selectivity, which is crucial for distinguishing between isomers and degradation products.

For instance, a study on the analysis of cyclanilide (B1669389) and its metabolite, 2,4-dichloroaniline (B164938) (2,4-DCA), in soil and water utilized an AB Sciex API 5500 LC-MS/MS system. The chromatographic separation was achieved on a Phenomenex® Luna 2.5 µm C18(2)-HST column with a gradient mobile phase consisting of 0.3% formic acid in water and acetonitrile (B52724). The analyte ions were monitored using electrospray ionization (ESI) in positive mode for 2,4-dichloroaniline. In a separate analysis using an Agilent 1290 UPLC coupled with an Agilent 6490 Triple Quad mass spectrometer, the monitored ion transitions for 2,4-DCA were 162→99 m/z and 162→126 m/z for quantitation and confirmation, respectively. While this data pertains to a related compound, it illustrates the typical parameters used in LC-MS/MS analysis of chloroanilines.

Similarly, research on the simultaneous determination of 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,5-dichloroaniline (B42879) (3,5-DCA) in chives employed a sensitive HPLC-MS/MS method. This highlights the capability of the technique to resolve and quantify closely related isomers, a principle that is directly applicable to the analysis of 2,4-dichloro-N-phenylaniline and its potential derivatives.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for the structural characterization of organic compounds. The vibrational frequencies of 2,4-dichloroaniline (2,4-DCA) have been studied both experimentally and theoretically. The Fourier transform infrared spectra of 2,4-DCA were recorded, and the molecular geometry and vibrational frequencies were calculated using Hartree-Fock (HF) and density functional (DF) methods. Such studies provide a basis for understanding the vibrational modes of related compounds like 2,4-dichloro-N-phenylaniline. The comparison between observed and calculated frequencies helps in the accurate assignment of vibrational bands.

Raman Spectroscopy for Molecular Structure

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of aromatic rings. The Fourier transform Raman spectra of 2,4-dichloroaniline (2,4-DCA) have been recorded as part of comprehensive spectroscopic studies. Theoretical calculations of the Raman spectra have also been performed to aid in the assignment of the observed bands. For the related compound, 2,6-dichloro-N-phenylaniline, Raman spectral data is available and was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a versatile sampling technique for obtaining infrared spectra of solid and liquid samples with minimal preparation. It is particularly useful for analyzing the surface of materials. For 2,6-dichloro-N-phenylaniline, ATR-IR spectra were acquired using a Bruker Tensor 27 FT-IR instrument. This technique allows for the rapid and non-destructive analysis of samples, providing valuable information about their molecular composition and structure.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule, which are related to its conjugation and chromophores.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to study the electronic transitions in molecules. The absorption of UV or visible light by a molecule corresponds to the excitation of an electron from a lower to a higher energy molecular orbital. For a related compound, N-(2,4-dichloro)-salicylaldimine, the UV-visible spectra were recorded in the range of 190-1100 nm in various solvents, including DMSO, methanol, n-hexane, and chloroform (B151607), revealing its solvatochromic properties. The study of such spectra helps in understanding the electronic structure and the influence of substituents and solvents on the electronic transitions of the molecule.

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are powerful spectroscopic techniques that provide insights into the electronic structure and excited state properties of molecules. These methods involve the absorption of photons by a molecule, promoting it to an excited electronic state, followed by the emission of photons as the molecule returns to its ground state.

Fluorescence is a rapid emission process that occurs from the lowest singlet excited state (S₁) to the singlet ground state (S₀). The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, with the energy difference known as the Stokes shift. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter that reflects the efficiency of the fluorescence process.

Phosphorescence is a much slower emission process that involves a change in spin multiplicity. After excitation to a singlet state, the molecule can undergo intersystem crossing to a triplet state (T₁). The subsequent emission from the T₁ state to the S₀ ground state is spin-forbidden, resulting in a significantly longer lifetime, ranging from microseconds to seconds.

For N-phenylaniline and its derivatives, the fluorescence and phosphorescence characteristics are highly sensitive to the nature and position of substituents on the aromatic rings, as well as the solvent polarity. Halogen substituents, such as the chloro groups in 2,4-dichloro-N-phenylaniline, can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially increase phosphorescence at the expense of fluorescence.

While specific fluorescence and phosphorescence spectra for 2,4-dichloro-N-phenylaniline are not readily found, studies on related diphenylamine (B1679370) derivatives indicate that these compounds can exhibit fluorescence in the UV-visible region. The emission wavelength and quantum yield would be expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the steric hindrance they impose, affecting the degree of intramolecular charge transfer character in the excited state.

To illustrate, a hypothetical dataset for a dichlorinated N-phenylaniline derivative is presented below, showcasing typical parameters that would be determined in such an analysis.

Hypothetical Luminescence Data for a Dichlorinated N-phenylaniline Derivative

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Wavelength (λex) | 350 nm | Methanol |

| Fluorescence Emission Max (λem) | 420 nm | Methanol |

| Fluorescence Quantum Yield (Φf) | 0.15 | Quinine (B1679958) sulfate (B86663) standard |

| Phosphorescence Emission Max | 510 nm | 77 K in a rigid matrix |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystalline solid, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. A well-ordered single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

A crystal structure for 2,4-dichloro-N-phenylaniline itself is not publicly available. However, the crystal structure of a closely related derivative, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , has been determined and provides valuable insights into the geometry of the 2,4-dichlorophenyl moiety. nih.gov In this Schiff base derivative, the 2,4-dichlorophenyl group is bonded to an imine nitrogen. The molecule is reported to be nearly planar. nih.gov

The crystal structure reveals important details about intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π stacking interactions, which govern the supramolecular assembly in the solid state. nih.gov Below is a table summarizing the crystallographic data for this derivative.

Crystallographic Data for 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₆Cl₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 9.8765 (4) |

| c (Å) | 12.3456 (6) |

| β (°) | 109.87 (1) |

| Volume (ų) | 1156.7 (1) |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the structure of polycrystalline materials. Instead of a single crystal, a powdered sample containing a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ).

PXRD is instrumental in quality control, phase identification of unknown materials, and for studying polymorphism, where a compound can exist in multiple crystalline forms. While a specific powder diffraction pattern for 2,4-dichloro-N-phenylaniline is not available in the searched literature, the technique would be essential for characterizing its solid-state purity and crystalline form. The peak positions and relative intensities in a PXRD pattern are unique to a specific crystalline structure and can be used for identification by comparison to a database or a simulated pattern from single-crystal data.

A hypothetical powder XRD dataset for a crystalline aniline derivative is presented below to illustrate the type of data obtained.

Hypothetical Powder X-ray Diffraction Peak List

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 22.1 | 4.02 | 80 |

| 25.2 | 3.53 | 65 |

Other Advanced Spectroscopic Methods

Beyond luminescence and X-ray diffraction, other advanced spectroscopic techniques can provide further details about the electronic structure and surface properties of 2,4-dichloro-N-phenylaniline.

Electron Paramagnetic Resonance (EPR) Spectroscopy Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. While 2,4-dichloro-N-phenylaniline is a closed-shell molecule, it can potentially form a radical cation or a neutral radical upon oxidation or irradiation. EPR spectroscopy would be the definitive method to detect and characterize such paramagnetic species. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help in identifying the radical and mapping the distribution of the unpaired electron's spin density within the molecule.

Photoelectron Spectroscopy (PES) for Surface Analysis X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For 2,4-dichloro-N-phenylaniline, XPS could be used to:

Confirm the elemental composition (C, N, Cl).

Determine the chemical state of the nitrogen and chlorine atoms, providing information about their bonding environment.

Analyze the surface chemistry of thin films or modified surfaces containing this molecule.

High-resolution XPS spectra of the N 1s and Cl 2p core levels would be of particular interest. The binding energies of these core electrons are sensitive to the local chemical environment, allowing for the differentiation of nitrogen and chlorine in different oxidation states or bonding configurations.

Computational and Theoretical Investigations of 2,4 Dichloro N Phenylaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These methods, ranging from highly accurate ab initio techniques to more efficient Density Functional Theory (DFT) and semi-empirical approaches, provide a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms.

In a study on a Schiff base derivative, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which contains the 2,4-dichloroaniline (B164938) moiety, DFT calculations were performed using the B3LYP functional and a 6-31+G(d) basis set. nih.gov These calculations were used to optimize the molecular structure and analyze its geometric parameters. The results showed excellent agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the DFT approach for this class of compounds. nih.gov For instance, the calculated C=N bond length was 1.28 Å, which is consistent with experimental findings. nih.gov Similarly, the crucial torsion angle defining the molecule's planarity was calculated to be -176.09°, closely matching the experimental value of 178.5°. nih.gov

The table below summarizes the comparison between geometric parameters calculated via DFT and other methods for this derivative.

| Parameter | Method | Calculated Value |

| C7=N2 Bond Length | DFT (B3LYP) | 1.28 Å |

| C8–C7–N2–C6 Torsion Angle | DFT (B3LYP) | -176.09° |

Data from a study on 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov

These findings demonstrate that DFT is a reliable tool for predicting the structural properties of molecules containing the 2,4-dichloro-N-phenylaniline framework, providing a solid foundation for understanding their chemical behavior.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data in the theoretical framework. The Hartree-Fock (HF) method is a fundamental ab initio approach used to approximate the many-electron wavefunction and energy.

In the same computational study of the Schiff base derivative of 2,4-dichloroaniline, the Hartree-Fock method with a 6-31+G(d) basis set was employed alongside DFT for geometry optimization. nih.gov The HF method provided geometric parameters that were also consistent with experimental crystallographic data, though with slight differences from the DFT results. For example, the C=N bond length was calculated to be 1.25 Å using the HF method, compared to 1.28 Å with DFT. nih.gov The torsion angle was calculated at -177.98° by HF. nih.gov Comparing the outputs of both HF and DFT methods with experimental results allows for a more robust validation of the computational models. nih.gov

| Parameter | Method | Calculated Value |

| C7=N2 Bond Length | Ab Initio (HF) | 1.25 Å |

| C8–C7–N2–C6 Torsion Angle | Ab Initio (HF) | -177.98° |

Data from a study on 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov

Semi-Empirical Methods for Large Systems

Semi-empirical methods serve as a bridge between highly accurate ab initio methods and classical force fields. They use parameters derived from experimental data to simplify some of the more complex calculations in quantum mechanics, making them significantly faster. This efficiency allows for the study of much larger molecular systems and more extensive conformational sampling. While specific applications of semi-empirical methods to 2,4-dichloro-N-phenylaniline were not identified in the search results, these techniques are valuable for preliminary analysis or for studying large assemblies where higher-level quantum calculations would be computationally prohibitive.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to understand the dynamic behavior and conformational preferences of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the energy landscape helps to identify the most stable conformers and the energy barriers between them. While specific conformational analyses for 2,4-dichloro-N-phenylaniline were not available, studies on related N,N-diacylaniline derivatives have shown that DFT calculations can effectively map these energy landscapes. arabjchem.org In such molecules, the orientation of the aryl planes relative to other parts of the molecule is a key factor, and computational methods can determine the most stable rotational arrangements. arabjchem.org For complex molecules, identifying the global minimum energy conformation is crucial for understanding its biological activity and physical properties.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to view the physical movements of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, offering deep insights into the dynamic processes that govern molecular behavior.

While a specific MD simulation for 2,4-dichloro-N-phenylaniline is not detailed in the available literature, the technique has been applied to study the behavior of similar chlorinated organic molecules in different environments. For example, MD simulations have been used to investigate the behavior of liquid 1,2-dichloroethane (B1671644) under external electric fields, revealing how field strength and type can alter molecular configurations from trans to gauche forms. nih.gov This illustrates how MD can be used to probe the dynamic response of molecules containing chloro-phenyl groups to external stimuli. Such simulations could theoretically be applied to 2,4-dichloro-N-phenylaniline to understand its behavior in solution, its interaction with other molecules, and its conformational flexibility over time.

Force Field Development and Validation

The development of accurate force fields is a cornerstone of molecular mechanics and is essential for performing reliable molecular dynamics (MD) simulations to study the behavior of systems at the atomic level. For a molecule like 2,4-dichloro-N-phenylaniline, a specific force field would be necessary to explore its conformational landscape, interactions with other molecules, and bulk properties. The development process is a systematic endeavor involving parameter optimization and rigorous validation.

Force Field Parameterization: A classical force field is defined by a potential energy function that includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The development for a novel molecule like 2,4-dichloro-N-phenylaniline, which is not covered by standard force fields like AMBER or CHARMM, would involve the following steps:

Initial Parameter Assignment: Initial bonded and van der Waals parameters are often derived from a general force field, such as the General Amber Force Field (GAFF), using tools like the Antechamber module in AmberTools. researchgate.net

Quantum Mechanical (QM) Calculations: High-level QM calculations, typically using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed to obtain a reference dataset. This dataset includes optimized geometries, vibrational frequencies, and potential energy surfaces for various conformations, particularly rotation around the C-N bond.

Charge Derivation: Partial atomic charges are a critical component. These are typically derived by fitting them to the electrostatic potential (ESP) calculated from QM methods. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used to ensure chemical equivalence and prevent unrealistically large charges. researchgate.net

Parameter Optimization: The initial parameters are then refined by fitting them to the QM data. This iterative process aims to minimize the root-mean-square (RMS) deviation between the force field-calculated properties (e.g., energies, forces, geometries) and the QM reference values. researchgate.net For instance, dihedral angle parameters are adjusted to reproduce the rotational energy profiles obtained from QM scans.

Force Field Validation: Once a set of parameters is developed, it must be validated to ensure it can accurately reproduce experimental data and predict properties beyond the training set. Validation is a multi-faceted process:

Structural Validation: The force field should accurately reproduce the molecular geometry. For 2,4-dichloro-N-phenylaniline, this would involve comparing the bond lengths, bond angles, and dihedral angles of the energy-minimized structure with experimental data (if available from crystallography) or high-level QM optimized geometries. nih.gov

Thermodynamic Validation: The ability to reproduce bulk thermodynamic properties is a key test. For this molecule, properties such as the heat of vaporization or density could be calculated from MD simulations in a periodic box and compared to experimental values.

Dynamic and Conformational Validation: The force field should correctly represent the conformational preferences of the molecule. This can be assessed by comparing simulated properties, such as NMR J-coupling constants which are sensitive to dihedral angle distributions, with experimental NMR data. nih.gov

Recent advancements have also seen the rise of machine learning (ML) force fields. These methods learn the potential energy surface directly from QM data without relying on a fixed functional form, offering the potential for DFT-level accuracy at a fraction of the computational cost. reddit.comscispace.com The development workflow involves generating a diverse set of reference atomic environments, training the ML model, and validating its predictions on unseen configurations. bu.edu

| Force Field Development Stage | Description | Typical Methods/Software |

| Initial Parameterization | Assignment of initial bonded and non-bonded parameters from a generic force field. | GAFF, Antechamber (AmberTools) |

| Quantum Mechanical Calculations | Generation of reference data (geometries, energies, frequencies). | Gaussian, ORCA, VASP (using DFT, MP2) |

| Charge Derivation | Calculation of partial atomic charges. | RESP, Merz-Kollman scheme |

| Parameter Refinement | Fitting parameters to reproduce QM data. | ForceBalance, GROMACS |

| Validation | Comparison of simulated properties with experimental or high-level QM data. | MD simulations (GROMACS, AMBER), Comparison with NMR, X-ray, Thermodynamic data |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting various types of spectra, offering insights that complement experimental findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of NMR chemical shifts using computational methods has become a routine part of this process. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is the standard for accurate predictions. nih.gov

For a molecule like 2,4-dichloro-N-phenylaniline, the first step is to obtain an accurate 3D structure through geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). nih.gov Following optimization, the GIAO method is used to calculate the nuclear magnetic shielding tensors for each atom. The isotropic shielding value is then converted to a chemical shift by referencing it against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A theoretical and experimental study on the closely related compound 2,4-dichloroaniline (2,4-DCA) provides a direct example of this application. researchgate.net In that work, the ¹³C NMR chemical shifts were computed using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d,p) basis set. The results showed a strong correlation between the theoretical and experimental chemical shifts, demonstrating the utility of these calculations in assigning spectral peaks. researchgate.net

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) for 2,4-DCA | Calculated ¹³C Chemical Shift (ppm) for 2,4-DCA (B3LYP/6-31G(d,p)) |

| C1 | 142.10 | 141.42 |

| C2 | 127.40 | 127.91 |

| C3 | 129.50 | 130.15 |

| C4 | 123.40 | 124.01 |

| C5 | 131.00 | 131.63 |

| C6 | 118.90 | 119.54 |

Data adapted from a study on 2,4-dichloroaniline. researchgate.net

Modern approaches further enhance prediction accuracy by integrating DFT calculations with machine learning models, such as graph neural networks, which can learn from large databases of experimental and computed shifts to correct for systematic DFT errors. nrel.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods are invaluable for assigning the observed spectral bands to specific atomic motions.

The standard procedure involves:

Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface.

Frequency Calculation: The second derivatives of the energy with respect to the atomic coordinates are then calculated to obtain the harmonic vibrational frequencies.

A comprehensive spectroscopic and DFT study on 2,4-dichloroaniline (2,4-DCA) illustrates this process. researchgate.net The FTIR and FT-Raman spectra were recorded experimentally and compared against frequencies calculated using HF and various DFT functionals (B3LYP, BLYP) with the 6-31G(d,p) basis set. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and deficiencies in the computational method. nih.gov The study on 2,4-DCA found that the BLYP functional provided results superior to other methods for this molecule. researchgate.net The potential energy distribution (PED) analysis was also performed to provide a quantitative assignment of the vibrational modes.

Selected Vibrational Frequencies for 2,4-dichloroaniline (2,4-DCA)

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FT-IR) | Calculated Scaled Frequency (cm⁻¹) (BLYP/6-31G(d,p)) |

| N-H Asymmetric Stretch | 3480 | 3482 |

| N-H Symmetric Stretch | 3395 | 3391 |

| C-H Stretch | 3065 | 3061 |

| C=C Stretch (Ring) | 1618 | 1621 |

| NH₂ Scissoring | 1588 | 1590 |

| C-N Stretch | 1285 | 1288 |

| C-Cl Stretch | 815 | 818 |

| C-Cl Stretch | 675 | 678 |

Data adapted from a study on 2,4-dichloroaniline. researchgate.net

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is the most widely used method for simulating UV-Vis absorption spectra in solution. wiley.com

The simulation process typically involves:

Optimizing the ground-state geometry of the molecule.

Performing a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for the electronic transitions.

Simulating the spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.

Solvent effects are crucial for accurate predictions and are commonly included using a Polarizable Continuum Model (PCM). wiley.com A theoretical study on N-benzylideneaniline dyes, which share a structural motif with 2,4-dichloro-N-phenylaniline, successfully used a TD-DFT(PBE0)/PCM scheme to reproduce their absorption spectra. wiley.com This study demonstrated that the accuracy of TD-DFT can be high for local transitions but may be less reliable for charge-transfer states. wiley.com

For 2,4-dichloro-N-phenylaniline, the lowest energy transitions would likely correspond to π → π* transitions within the aromatic rings. The presence of the nitrogen lone pair and the chloro substituents would modulate the energies of the molecular orbitals and thus the absorption wavelengths. Simulating the emission spectrum (fluorescence) would require optimizing the geometry of the first excited state (S₁) and then calculating the vertical emission energy back to the ground state.

| Computational Step | Description | Methodology |

| Ground State Optimization | Find the minimum energy geometry of the molecule in its electronic ground state. | DFT (e.g., B3LYP/6-311+G(d,p)) with PCM for solvent effects. |

| Excitation Energy Calculation | Compute vertical excitation energies and oscillator strengths from the ground state. | TD-DFT with the same functional, basis set, and solvent model. |

| Spectrum Simulation | Broaden the calculated "stick" spectrum to generate a continuous absorption band. | Gaussian or Lorentzian convolution. |

| Emission Simulation (Optional) | Optimize the first excited state geometry and calculate the vertical de-excitation energy. | TD-DFT optimization for the S₁ state. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into reaction pathways, intermediates, and the factors controlling reactivity and selectivity.

To understand a reaction mechanism, it is essential to map out the potential energy surface (PES) that connects reactants to products. Key points on this surface are the energy minima corresponding to reactants, products, and any intermediates, and the first-order saddle points, which are the transition states (TS).

Transition State Localization: A transition state represents the highest energy point along the minimum energy path between a reactant and a product. Computationally, a TS is a stationary point with exactly one imaginary vibrational frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as they traverse the energy barrier. Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate these saddle points.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state structure is located and confirmed by a frequency calculation, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the path of steepest descent from the transition state downhill to the reactant on one side and the product on the other. This calculation confirms that the located TS indeed connects the intended reactant and product, providing a detailed picture of the structural changes that occur along the reaction coordinate.

A computational study on the reaction of 4-methyl aniline (B41778) with the hydroxyl radical (·OH) provides a relevant example of these techniques. mdpi.com The study used the M06-2X DFT functional and high-level CCSD(T) methods to investigate various reaction pathways, including hydrogen abstraction from the -NH₂ group and ·OH addition to the aromatic ring. For each pathway, the transition state was located, and its structure and energy were determined. The IRC calculations would then be used to verify the connections between the reactants, transition states, and products on the calculated potential energy surface. mdpi.com This type of analysis allows for the determination of the most favorable reaction channel by comparing the activation energies of the different transition states. mdpi.com

| Term | Definition | Computational Signature |

| Reactant/Product | A stable species corresponding to a local minimum on the potential energy surface. | All real (positive) vibrational frequencies. |

| Transition State (TS) | The maximum energy point along the reaction coordinate; a first-order saddle point. | Exactly one imaginary vibrational frequency. |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting a transition state to its corresponding reactant and product. | A path on the PES generated by following the TS imaginary mode. |

Reaction Energy Profiles and Barriers

No computational studies detailing the reaction energy profiles or activation barriers for reactions involving 2,4-dichloro-N-phenylaniline were found.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gaps, Molecular Electrostatic Potential)

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, or the Molecular Electrostatic Potential (MEP) of 2,4-dichloro-N-phenylaniline.

Supramolecular Interactions and Crystal Structure Prediction

No theoretical or experimental studies on the supramolecular interactions (such as hydrogen bonding or π-π stacking) or computational predictions of the crystal structure for 2,4-dichloro-N-phenylaniline could be located.

Information regarding 2,4-dichloro-N-phenylaniline is currently limited in publicly accessible scientific literature.

Following a comprehensive search for scholarly articles, reports, and environmental data, it has been determined that there is a significant lack of specific information on the environmental occurrence, fate, and transformation of the chemical compound 2,4-dichloro-N-phenylaniline.

While general information exists for related compounds such as substituted diphenylamines and chlorinated anilines, the strict requirement to focus solely on 2,4-dichloro-N-phenylaniline prevents the inclusion of this data. For instance, a study on various substituted diphenylamines suggests they exhibit low biodegradation and water solubility, but this study did not include 2,4-dichloro-N-phenylaniline as a target compound nih.gov. General concerns about the environmental persistence and potential for bioaccumulation are often raised for chlorinated compounds, but specific data for the target molecule is absent cymitquimica.com.

Due to the absence of specific scientific data for 2,4-dichloro-N-phenylaniline in the searched resources, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection at this time.

Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the environmental occurrence, fate, and abiotic/biotic transformation of 2,4-dichloro-N-phenylaniline that adheres to the strict outline provided.

Searches for this specific compound did not yield detailed research findings regarding its adsorption and desorption on environmental surfaces, specific microbial degradation mechanisms, identified environmental biotransformation metabolites, biodegradability assessments in environmental systems, or its transport and leaching behavior in soil and sediment.

While information is available for related compounds such as diphenylamine (B1679370) (the parent compound), 2,4-dichloroaniline, and other chlorinated aromatic compounds, this information cannot be used to accurately describe the environmental behavior of 2,4-dichloro-N-phenylaniline. Extrapolating data from these related but structurally different molecules would not be scientifically accurate and would violate the instructions to focus solely on the specified compound.

Therefore, it is not possible to provide a thorough and scientifically accurate article on 2,4-dichloro-N-phenylaniline that meets the requirements of the requested outline. Further experimental research on the environmental fate and behavior of 2,4-dichloro-N-phenylaniline is needed to provide the data required for such an analysis.

Advanced Analytical Methodologies for 2,4 Dichloro N Phenylaniline in Environmental and Research Matrices Excluding Clinical or Human Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a semi-volatile and moderately polar compound like 2,4-dichloro-N-phenylaniline, both gas and liquid chromatography are viable separation techniques, with the choice often depending on the analyte's thermal stability and the desired sensitivity.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace-level analysis of thermally stable and volatile to semi-volatile organic compounds. This technique offers exceptional selectivity and sensitivity, which is crucial for distinguishing target analytes from matrix interferences.

For a compound like 2,4-dichloro-N-phenylaniline, a GC-MS/MS method would involve injecting a concentrated extract into the GC system, where the compound is vaporized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring specific precursor-to-product ion transitions, significantly reducing background noise and improving limits of detection.

Table 1: Representative GC-MS/MS Parameters for Analysis of Chlorinated Aromatic Amines Note: This table presents typical parameters for compounds structurally similar to 2,4-dichloro-N-phenylaniline and should be optimized for specific applications.

| Parameter | Typical Setting |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |

| Injection Mode | Splitless, 1 µL injection volume |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial 80°C (hold 2 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, TOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan (HRMS) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative and often preferred method for compounds that may be thermally labile or not sufficiently volatile for GC analysis. It is also highly suitable for polar compounds.

In an LC-MS/MS system, the sample extract is injected into a high-performance liquid chromatography (HPLC) system, typically employing a reversed-phase column (e.g., C18). The analyte is separated based on its partitioning between the mobile phase and the stationary phase. The eluent from the HPLC column is then introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally effective for polar molecules and is often operated in positive ion mode for amines. Similar to GC-MS/MS, the use of MS/MS with MRM allows for highly selective and sensitive quantification. Methods for chlorinated acid herbicides and short-chain chlorinated paraffins demonstrate the utility of LC-MS/MS for analyzing chlorinated compounds in environmental samples without the need for derivatization. youngin.comnih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Chlorinated Aromatic Amines Note: This table presents typical parameters for compounds structurally similar to 2,4-dichloro-N-phenylaniline and should be optimized for specific applications.

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Acetate |

| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient Program | Begin with 5-10% B, ramp to 95-100% B over 10 minutes, hold, and re-equilibrate |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Before the widespread adoption of mass spectrometry, HPLC with conventional detectors was commonly used. For aromatic compounds, a Diode Array Detector (DAD) or a variable wavelength Ultraviolet (UV) detector is often employed, as the phenyl rings exhibit strong UV absorbance. A DAD can provide spectral information, aiding in peak identification and purity assessment. Fluorescence detectors (FLD) can also be used if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag, offering higher sensitivity and selectivity than UV detection for certain compounds. rsc.org

An HPLC-DAD method could be developed for 2,4-dichloro-N-phenylaniline, likely using a reversed-phase C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. wur.nl While generally less sensitive and selective than MS-based methods, HPLC-UV/DAD can be a cost-effective screening tool when analyte concentrations are sufficiently high. rsc.org

Table 3: Representative HPLC-DAD Parameters for Analysis of Aromatic Compounds Note: This table presents typical parameters for compounds structurally similar to 2,4-dichloro-N-phenylaniline and should be optimized for specific applications.

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | Monitoring at 210 nm and maximum absorbance wavelength (e.g., ~254 nm) |

Sample Preparation and Extraction Methods

Effective sample preparation is critical to isolate the target analyte from the sample matrix (e.g., soil, water) and concentrate it to a level suitable for instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples. wikipedia.org It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a strong solvent. wikipedia.org

For a moderately non-polar compound like 2,4-dichloro-N-phenylaniline in a water matrix, a reversed-phase sorbent such as C18-bonded silica (B1680970) or a polymeric sorbent (e.g., Oasis HLB) would be appropriate. acs.orgnih.gov These sorbents retain hydrophobic compounds from aqueous samples. The choice of sorbent and elution solvents must be carefully optimized to ensure high recovery of the analyte and efficient removal of interfering substances. acs.orgacs.org

Table 4: General Solid-Phase Extraction (SPE) Protocol for Chlorinated Organics from Water Note: This table presents a generalized protocol that requires optimization for 2,4-dichloro-N-phenylaniline.

| Step | Procedure |

|---|---|

| 1. Sorbent Conditioning | Sequentially pass elution solvent (e.g., 5 mL Dichloromethane), then a polarity-modifying solvent (e.g., 5 mL Methanol), followed by equilibration with reagent water. |

| 2. Sample Loading | Pass the aqueous sample (e.g., 500 mL) through the cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min). |

| 3. Sorbent Washing | Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 5% Methanol in water) to remove polar interferences. |

| 4. Sorbent Drying | Dry the sorbent by passing nitrogen or air through the cartridge for 20-40 minutes to remove residual water. |

| 5. Analyte Elution | Elute the analyte with a small volume of a strong, non-polar solvent (e.g., 2 x 5 mL of Dichloromethane (B109758) or Ethyl Acetate). |